molecular formula C10H9N3O B14163270 1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one CAS No. 43182-03-2

1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one

Katalognummer: B14163270
CAS-Nummer: 43182-03-2
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: SZWWWBLNECQBJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with an aldehyde, followed by cyclization and methylation steps . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as multicomponent reactions or continuous flow synthesis. These methods allow for the efficient production of large quantities of the compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]benzimidazole-2,3-dione, while substitution reactions can introduce various alkyl, aryl, or acyl groups .

Wissenschaftliche Forschungsanwendungen

1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Benzimidazole: A simpler analog that also exhibits diverse biological activities.

    Imidazo[1,2-b]pyrazole: Known for its improved solubility and potential therapeutic applications.

Uniqueness

1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one stands out due to its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Eigenschaften

CAS-Nummer

43182-03-2

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

3-methyl-1H-imidazo[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C10H9N3O/c1-12-9(14)6-13-8-5-3-2-4-7(8)11-10(12)13/h2-5H,6H2,1H3

InChI-Schlüssel

SZWWWBLNECQBJF-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CN2C1=NC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.